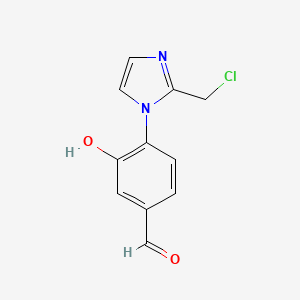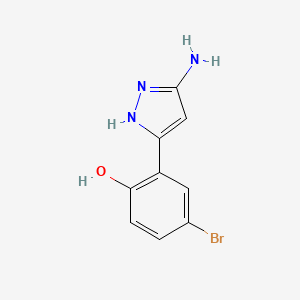
2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol is a heterocyclic compound that features both a pyrazole ring and a bromophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol typically involves the formation of the pyrazole ring followed by bromination and subsequent functionalization. One common method involves the cyclization of appropriate precursors in the presence of catalysts and solvents. For example, the reaction of 3-amino-1H-pyrazole with 4-bromophenol under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol involves its interaction with specific molecular targets. The amino and bromophenol groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol: Similar structure but with a fluorine atom instead of bromine.
5-Amino-1H-pyrazole-3-acetic acid: Contains a pyrazole ring with different functional groups.
Uniqueness
2-(3-Amino-1H-pyrazol-5-yl)-4-bromophenol is unique due to the presence of both an amino group and a bromophenol moiety, which confer distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(3-amino-1H-pyrazol-5-yl)-4-bromophenol |
InChI |
InChI=1S/C9H8BrN3O/c10-5-1-2-8(14)6(3-5)7-4-9(11)13-12-7/h1-4,14H,(H3,11,12,13) |
InChI Key |
XCMKMZMEQLGHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NN2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


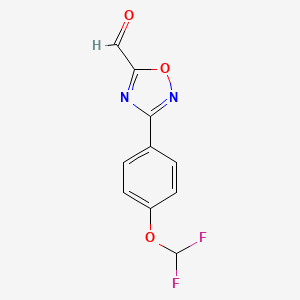
![2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785042.png)
![[1,4'-Bipiperidin]-4-one](/img/structure/B11785046.png)
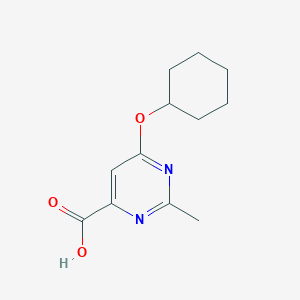

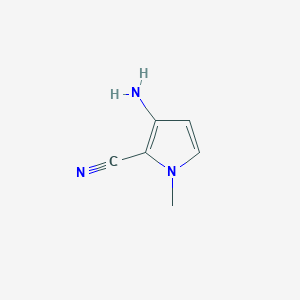

![5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B11785068.png)
![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)


![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)
